molecular formula C22H30N2O3 B5173615 N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide

N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide

Cat. No. B5173615
M. Wt: 370.5 g/mol
InChI Key: QMFQBOMWHDKWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide, also known as fentanyl, is a synthetic opioid analgesic that is used for the treatment of severe pain. It is a potent drug that is 50-100 times stronger than morphine and is commonly used in medical settings for pain management. In

Scientific Research Applications

Fentanyl is widely used in scientific research for its potent analgesic properties. It is used to study pain pathways in the central nervous system and to develop new pain management drugs. Fentanyl is also used in research on addiction and drug abuse, as it is highly addictive and can lead to dependence and withdrawal symptoms.

Mechanism of Action

Fentanyl acts on the central nervous system by binding to mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. Fentanyl also activates the reward pathway in the brain, leading to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects on the body. It can cause respiratory depression, decreased heart rate, and decreased blood pressure. Fentanyl can also cause sedation, dizziness, and confusion. Long-term use of N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

Fentanyl is a valuable tool for scientific research due to its potent analgesic properties. It can be used to study pain pathways in the central nervous system and to develop new pain management drugs. However, N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide is highly addictive and can lead to dependence and withdrawal symptoms, making it difficult to use in long-term studies.

Future Directions

There are several future directions for N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide research. One area of interest is the development of new pain management drugs that are less addictive and have fewer side effects than N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide. Another area of research is the study of N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide addiction and withdrawal, with the goal of developing new treatments for addiction. Finally, there is a need for more research on the long-term effects of N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide use, including its impact on the brain and the development of tolerance and dependence.

Synthesis Methods

Fentanyl is synthesized by N-dealkylation of N-(1-phenethyl-4-piperidyl) propionanilide with propionic anhydride, followed by cyclization with sodium ethoxide to form N-phenethyl-4-piperidinone. This intermediate is then reacted with 4-methoxybenzyl chloride to form N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide.

properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,2-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-17-21(11-15-27-17)22(25)23(2)16-19-9-13-24(14-10-19)12-8-18-4-6-20(26-3)7-5-18/h4-7,11,15,19H,8-10,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFQBOMWHDKWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.